4-Amino-2-phenylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRIOADNXHWOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66859-48-1 (hydrochloride) | |
| Record name | alpha-Phenyl-gamma-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20926915 | |
| Record name | 4-Amino-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13080-10-9 | |
| Record name | alpha-Phenyl-gamma-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Investigations of 4 Amino 2 Phenylbutanoic Acid
Elucidation of Absolute Configuration
The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms. For amino acids, this is often designated using the D/L system or the more comprehensive (R)/(S) system based on the Cahn-Ingold-Prelog priority rules.
The determination of the absolute configuration of related chiral compounds, such as (+)-α-ethylphenylglycine (also known as 2-amino-2-phenylbutyric acid), has been established through techniques like circular dichroism. These studies concluded that the dextrorotatory (+) enantiomer possesses the (S)-configuration. jst.go.jp Such spectroscopic methods, supported by conformational analysis, provide a reliable basis for assigning absolute stereochemistry. jst.go.jp For complex molecules containing amino acid residues, the absolute configuration is often determined by advanced methods such as the advanced Marfey's and Mosher's methods after chemical degradation and isolation of the constituent amino acids. nih.gov
Enantiomeric Forms and their Distinct Roles in Synthetic and Biological Systems
4-Amino-2-phenylbutanoic acid exists as a pair of non-superimposable mirror images, or enantiomers: (S)-4-amino-2-phenylbutanoic acid and (R)-4-amino-2-phenylbutanoic acid. While they share the same chemical formula and connectivity, their different spatial arrangements lead to distinct properties and roles.
The (S)-enantiomer , specifically (2S)-2-amino-4-phenylbutanoic acid, is a valuable chiral building block. ligandbook.org For instance, it can be prepared through the enantioselective hydrolysis of N-phenylacetyl-2-amino-4-phenylbutyric acid using the enzyme penicillin G acylase. researchgate.net This biocatalytic approach highlights the importance of stereoselectivity in producing enantiomerically pure compounds for further synthesis. researchgate.net Similarly, the synthesis of (S)-2-hydroxy-4-phenylbutanoic acid, a related compound, has been achieved via the enantioselective reduction of the corresponding keto acid using a novel hydroxy acid dehydrogenase, demonstrating the utility of enzymes in producing specific stereoisomers. nih.gov
The (R)-enantiomer also serves as a crucial intermediate in chemical synthesis. For example, (R)-2-hydroxy-4-phenylbutyric acid is a key precursor for synthesizing Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netresearchgate.net Its synthesis can be achieved through various methods, including enantioselective reduction of 2-oxo-4-phenylbutyrate. researchgate.net
The differing biological activities of enantiomers are a well-established principle. In many chiral compounds, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. For the related compound phenibut (4-amino-3-phenyl-butyric acid), the biological activity at GABA-B receptors is conferred specifically by the (R)-enantiomer. caldic.com This stereospecificity underscores the importance of using enantiomerically pure forms in both research and therapeutic applications.
Table 1: Properties and Roles of this compound Enantiomers and Related Compounds
| Compound/Enantiomer | Configuration | Role/Significance | Method of Synthesis/Resolution |
|---|---|---|---|
| (2S)-2-amino-4-phenylbutanoic acid | (S) | Chiral building block for synthesis. ligandbook.org | Enantioselective hydrolysis using penicillin G acylase. researchgate.net |
| (R)-2-hydroxy-4-phenylbutyric acid | (R) | Precursor for Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.netresearchgate.net | Enantioselective reduction of 2-oxo-4-phenylbutyrate. researchgate.net |
| (+)-2-amino-2-phenylbutyric acid | (S) | Absolute configuration determined by circular dichroism. jst.go.jp | N/A |
| (R)-phenibut | (R) | Confers GABA-B receptor activity. caldic.com | N/A |
Chiral Resolution and Enantiopurification Methodologies
Since enantiomers often exhibit different biological activities, their separation from a racemic mixture (a 1:1 mixture of both enantiomers) is a critical process known as chiral resolution. Several methodologies have been developed for this purpose.
Biocatalytic Resolution: This method utilizes the stereoselectivity of enzymes to act on only one enantiomer in a racemic mixture. As mentioned, penicillin G acylase from Alcaligenes faecalis can be used for the enantioselective hydrolysis of N-phenylacetyl-2-amino-4-phenylbutyric acid to produce the (S)-enantiomer. researchgate.net This enzymatic process is highly specific and can be more efficient and environmentally friendly than traditional chemical methods. researchgate.net
Diastereomeric Salt Formation: A classic method for resolving racemic acids or bases involves reacting the mixture with a single enantiomer of a chiral resolving agent. This creates a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by conventional methods like crystallization. For related compounds like 2-hydroxy-4-phenylbutyric acid, resolution has been achieved by forming diastereomeric salts with an enantiopure amino alcohol, where different solvents can selectively crystallize one diastereomer over the other. researchgate.net
Chiral Chromatography: This technique uses a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to separate enantiomers. The enantiomers interact differently with the chiral selector, leading to different retention times and enabling their separation. For example, glycopeptide selectors like Vancomycin have been used as chiral additives in the mobile phase to resolve various aromatic amino acids. nih.gov This method allows for both analytical quantification of enantiomeric purity and preparative separation. The effectiveness of the separation depends on the specific interactions, such as hydrogen bonding and π–π interactions, between the enantiomers and the chiral selector. nih.govacs.org
Advanced Synthetic Methodologies for 4 Amino 2 Phenylbutanoic Acid
Biocatalytic and Enzymatic Synthesis Approaches
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze the production of specific stereoisomers of amino acids, which is often challenging to achieve through conventional chemistry.
Hydantoinase-Mediated Production of (S)-2-amino-4-phenylbutanoic acid
The hydantoinase process represents a powerful enzymatic method for the synthesis of enantiomerically pure α-amino acids. This method typically involves a three-enzyme cascade: a hydantoinase, a carbamoylase, and a hydantoin (B18101) racemase. The process starts with a 5-monosubstituted hydantoin, which is then stereoselectively hydrolyzed by a D- or L-hydantoinase to the corresponding N-carbamoyl-amino acid. Subsequently, a carbamoylase cleaves the N-carbamoyl group to yield the desired free amino acid. The remaining unreacted hydantoin enantiomer is racemized by the hydantoin racemase, allowing for a theoretical yield of 100%.
For the production of (S)-2-amino-4-phenylbutanoic acid, a key intermediate for certain pharmaceuticals, the hydantoinase method has been successfully applied. nih.gov This approach provides a pathway to synthesize this non-proteinogenic amino acid with high enantioselectivity. nih.gov
Phenylalanine Dehydrogenase Applications for (S)-2-amino-4-phenylbutyric acid
Phenylalanine dehydrogenase (PheDH) is a valuable biocatalyst for the asymmetric synthesis of L-phenylalanine and its analogs. google.com This enzyme catalyzes the reductive amination of α-keto acids to their corresponding L-amino acids with high stereospecificity, utilizing the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govresearchgate.net
The application of PheDH for the synthesis of (S)-2-amino-4-phenylbutyric acid (S-APBA) from its corresponding α-keto acid, 2-oxo-4-phenylbutanoic acid (OPBA), has been extensively investigated. nih.govgoogle.comresearchgate.net Research has focused on various aspects to enhance the efficiency of this biocatalytic process, including:
Enzyme Source and Engineering: PheDH from various microorganisms, such as Bacillus sphaericus and Rhodococcus sp. M4, have been utilized. nih.govgoogle.com Furthermore, protein engineering techniques, like site-directed mutagenesis, have been employed to improve the enzyme's catalytic efficiency, substrate specificity, and stability. nih.govgoogle.com For instance, a novel PheDH from Quasibacillus thermotolerans (QtPDH) has shown high thermal stability and catalytic efficiency for bulky aromatic substrates. jiangnan.edu.cn
Immobilization: Immobilization of PheDH onto solid supports, such as Eupergit CM, has been shown to improve the enzyme's thermostability, operational stability, and reusability. researchgate.net Immobilized PheDH has been successfully used for the synthesis of S-APBA, achieving high enantiomeric excess (>99%) and yield (>80%). researchgate.net
Reaction Optimization: Studies have optimized reaction conditions, including pH, temperature, and substrate/cofactor concentrations, to maximize the yield and purity of the product. nih.govresearchgate.net For example, a preparative scale synthesis of L-homophenylalanine using an engineered PheDH achieved over 99% conversion of 0.3 M 2-OPBA within 30 minutes. nih.gov
| Enzyme Source | Substrate | Product | Key Findings |
| Rhodococcus sp. M4 (immobilized on Eupergit CM) | 2-oxo-4-phenylbutyric acid (OPBA) | (S)-2-amino-4-phenylbutyric acid (S-APBA) | Enantiomeric excess >99%, yield >80%. researchgate.net |
| Engineered Bacillus badius PheDH | 2-oxo-4-phenylbutyric acid (2-OPBA) | L-homophenylalanine | >99% conversion of 0.3 M 2-OPBA in 30 min. nih.gov |
| Quasibacillus thermotolerans (QtPDH) | Phenylpyruvate analogues | Bulky aromatic amino acids | High thermal stability and catalytic efficiency. jiangnan.edu.cn |
Cofactor Regeneration Systems in Biocatalysis
Many enzymatic reactions, including those catalyzed by dehydrogenases, require expensive cofactors such as NAD(P)H. mdpi.comillinois.edu The stoichiometric use of these cofactors is not economically viable for large-scale synthesis. researchgate.net Therefore, efficient in situ cofactor regeneration systems are crucial for the practical application of these biocatalysts. mdpi.comillinois.edu
Several enzymatic methods have been developed for the regeneration of NADH. illinois.edu A widely used and effective system employs formate (B1220265) dehydrogenase (FDH), which catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. researchgate.netillinois.edu This system is advantageous due to the low cost of formate and the fact that the byproduct, CO2, is benign and easily removed. researchgate.netnih.gov
The coupling of FDH-mediated NADH regeneration with PheDH-catalyzed synthesis of (S)-2-amino-4-phenylbutyric acid has been demonstrated to be an efficient strategy. researchgate.net This integrated system allows for the continuous supply of the required NADH, driving the reductive amination reaction to completion with only a catalytic amount of the expensive cofactor. mdpi.com
Recent advancements in protein engineering have also focused on altering the cofactor specificity of enzymes like FDH from being NAD+-dependent to NADPH-dependent, further expanding the utility of these regeneration systems for a broader range of biocatalytic processes. nih.gov
Asymmetric and Stereoselective Chemical Synthesis
While biocatalysis offers elegant solutions, asymmetric and stereoselective chemical synthesis remains a cornerstone for producing enantiomerically pure compounds. These methods often rely on the use of chiral starting materials or chiral auxiliaries to control the stereochemical outcome of the reaction.
Synthesis from Chiral Precursors (e.g., L-Aspartic acid, sugars)
The use of readily available chiral molecules from the "chiral pool" as starting materials is a powerful strategy for the synthesis of complex chiral targets. L-aspartic acid and various sugars are prominent examples of such precursors.
From L-Aspartic Acid: L-aspartic acid is an attractive starting material because its inherent chirality can be transferred to the target molecule. An improved method for preparing 2-(S)-amino-4-phenylbutyric acid from L-aspartic acid has been developed. google.com This process involves the dehydration of L-aspartic acid to form an aspartic anhydride, followed by a Friedel-Crafts reaction with benzene (B151609) in the presence of a Lewis acid. google.com Subsequent reduction of the resulting keto group yields the desired product in high yield. google.com A similar practical synthesis of (R)-3-amino-4-phenylbutyric acid from L-aspartic acid has also been reported, based on a Friedel-Crafts acylation that retains the original α-carbon chirality. tandfonline.comoup.com
From Sugars: Sugars, with their multiple stereocenters, serve as excellent chiral templates for the synthesis of highly functionalized and stereochemically defined molecules. The chirospecific synthesis of (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids (AHPBA) has been achieved for the first time from D-gulonic acid γ-lactone. thieme-connect.dethieme-connect.com This approach utilizes the well-defined stereochemistry of the sugar to control the formation of the new stereocenters in the target molecule. thieme-connect.comresearchgate.net Similarly, all four stereoisomers of 3-amino-2-hydroxybutanoic acid have been synthesized from D-gulonic acid γ-lactone and D-glucono-δ-lactone. jst.go.jptandfonline.com
| Chiral Precursor | Target Compound | Key Transformation |
| L-Aspartic Acid | 2-(S)-amino-4-phenylbutyric acid | Friedel-Crafts reaction with benzene. google.com |
| L-Aspartic Acid | (R)-3-amino-4-phenylbutyric acid | Friedel-Crafts acylation. tandfonline.comoup.com |
| D-Gulonic acid γ-lactone | (2S,3R)- and (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids | Homochiral synthetic techniques. thieme-connect.dethieme-connect.com |
| D-Gulonic acid γ-lactone and D-glucono-δ-lactone | All four stereoisomers of 3-amino-2-hydroxybutanoic acid | Stereospecific reactions. jst.go.jptandfonline.com |
Hydroxylation of Enolates for Stereospecific Derivatives
The stereoselective hydroxylation of enolates is a powerful method for the synthesis of α-hydroxy carbonyl compounds, which are important building blocks for many natural products and pharmaceuticals. This reaction involves the treatment of a pre-formed enolate with an electrophilic oxygen source.
An efficient synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids has been achieved through the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate. tandfonline.com The hydroxylation agent used in this case was the oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) complex (MoOPH), a well-established reagent for the direct hydroxylation of enolates. tandfonline.comacs.org
Furthermore, the highly diastereoselective conjugate addition of a chiral lithium amide to an enoate acceptor, followed by electrophilic hydroxylation of the resulting β-amino enolate with a (camphorsulfonyl)oxaziridine, provides a general strategy for the asymmetric synthesis of homochiral β-amino-α-hydroxy acids. researchgate.net This tandem protocol has been successfully applied to the synthesis of allophenylnorstatine, a novel amino acid component of certain HIV-1 protease inhibitors. researchgate.net The stereochemical outcome of the hydroxylation can be influenced by both the substrate and the choice of the chiral hydroxylating agent, allowing for a degree of control over the final product's configuration. researchgate.net
Multi-step Organic Synthesis Routes
The synthesis of 4-amino-2-phenylbutanoic acid and its derivatives is a significant area of research, driven by their potential as building blocks for pharmacologically active molecules. Advanced synthetic methodologies have been developed to produce these compounds with high purity and stereoselectivity. These routes often involve the preparation of key precursors and intermediates, showcasing a range of chemical and enzymatic transformations.
Approaches to 2-oxo-4-phenylbutanoic acid as a Precursor
2-Oxo-4-phenylbutanoic acid is a crucial precursor in the synthesis of various amino acids and hydroxy acids that are components of angiotensin-converting enzyme (ACE) inhibitors. researchgate.netresearchgate.net Both classical organic synthesis and biocatalytic methods have been established for its preparation.
One common chemical approach involves the condensation of ethyl 3-phenylpropionate (B1229125) with ethyl oxalate (B1200264) in the presence of a strong base like sodium ethoxide. The resulting intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield 2-oxo-4-phenylbutanoic acid. prepchem.com Another method involves the esterification of 2-oxo-4-phenylbutyric acid to form ethyl 2-oxo-4-phenylbutyrate, which can be used in subsequent reactions. prepchem.com
Enzymatic synthesis offers a green and highly selective alternative. For instance, 2-hydroxy-4-phenylbutanoic acid can be oxidized to 2-oxo-4-phenylbutanoic acid using microorganisms such as those from the genus Bacillus or Enterobacter. nih.govgoogle.com Furthermore, L-phenylalanine dehydrogenase from Rhodococcus sp. M4 has been utilized to catalyze the conversion of 2-oxo-4-phenylbutanoic acid into (S)-2-amino-4-phenylbutanoic acid, demonstrating the precursor's role in asymmetric synthesis. researchgate.net The optimization of reaction parameters, such as temperature and time, is crucial for achieving high conversion rates in these enzymatic processes. researchgate.net
Table 1: Synthetic Approaches to 2-oxo-4-phenylbutanoic acid
| Method | Starting Materials | Key Reagents/Catalysts | Product | Reference(s) |
|---|---|---|---|---|
| Chemical Synthesis | Ethyl 3-phenylpropionate, Ethyl oxalate | Sodium ethoxide, Sulfuric acid | 2-oxo-4-phenylbutyric acid | prepchem.com |
| Chemical Synthesis | 2-Oxo-4-phenylbutyric acid, Ethanol | Sulfuric acid | Ethyl 2-oxo-4-phenylbutyrate | prepchem.com |
| Enzymatic Synthesis | 2-Hydroxy-4-phenylbutanoic acid | Bacillus or Enterobacter sp. | 2-oxo-4-phenylbutyric acid | nih.govgoogle.com |
Development of this compound Derivatives as Synthetic Intermediates
Derivatives of this compound are valuable synthetic intermediates for creating complex molecules, including peptide isosteres and inhibitors of enzymes like aminopeptidase (B13392206) N (APN) and HIV protease. tandfonline.comnih.govnih.gov
One significant class of derivatives is the (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acids (AHPA). nih.gov A synthetic route to these compounds involves the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate using an oxodiperoxymolybdenum(pyridine)(hexamethyl phosphoric triamide) complex (MoOPH). tandfonline.com A series of these AHPA derivatives have been synthesized and shown to exhibit potent inhibitory activities against aminopeptidase N. nih.gov
Another important group of derivatives is used for the preparation of statin analogues. The synthesis of these compounds can start from N-BOC-2-amino-2-phenyl acetic acid, which is converted to its imidazolide. google.com This intermediate then reacts with the magnesium enolate of methyl acid malonate. The resulting product, a sodium salt of methyl (4S)-oxo-3-N-BOC-4-amino-4-phenyl-butanoate, can be hydrogenated using Raney nickel to produce diastereomers of methyl (3S,4S)- and (3R,4S)-3-hydroxy-N-BOC-4-amino-4-phenyl-butanoates. google.com These derivatives serve as key intermediates in the synthesis of peptide-based pharmaceuticals. google.com
The coupling of Nβ-protected 3-amino-2-hydroxy-4-phenylbutanoic acid with amine components is a critical step in the synthesis of peptidomimetics. However, this reaction can be challenging, particularly with sterically hindered amines, and may lead to the formation of byproducts like homobislactone. nih.gov
Table 2: Key this compound Derivatives and Their Synthesis
| Derivative Class | Starting Material Example | Key Reagents/Steps | Application | Reference(s) |
|---|---|---|---|---|
| (2RS,3S)-3-Amino-2-hydroxy-4-phenyl-butanoic acids (AHPA) | Methyl (3S)-N-Z-3-amino-4-phenylbutanoate | MoOPH complex for hydroxylation | Aminopeptidase N inhibitors | tandfonline.comnih.gov |
Formation of Hexafluorosilicates of 2-Amino-2-phenylbutyric Acid
The formation of hexafluorosilicate salts of amino acids represents a specific synthetic strategy aimed at modifying the physicochemical properties of the parent compound, often for applications in materials science or pharmaceutical formulations. researchgate.netpharmj.org.ua
Hexafluorosilicates of 2-amino-2-phenylbutyric acid have been synthesized with near-quantitative yields. researchgate.netpharmj.org.ua The typical synthetic procedure involves reacting a methanolic solution of 2-amino-2-phenylbutyric acid with an excess of 45% hydrofluoric acid in silicon. researchgate.netpharmj.org.ua This reaction leads to the formation of the corresponding ammonium hexafluorosilicate salt.
The resulting complexes are isolated and can be thoroughly characterized using various analytical techniques, including elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹⁹F), and mass spectrometry. researchgate.netpharmj.org.uaresearchgate.net The solubility of these hexafluorosilicate salts in water has also been determined, which is a crucial parameter for their potential applications. researchgate.netpharmj.org.ua Research in this area has been partly motivated by the exploration of new potential anti-caries agents, where ammonium hexafluorosilicates are being investigated as alternatives to traditional fluoride treatments. researchgate.netpharmj.org.ua
Table 3: Synthesis and Properties of 2-Amino-2-phenylbutyric Acid Hexafluorosilicate
| Starting Materials | Product | Yield | Characterization Methods | Water Solubility (mol. %) | Potential Application | Reference(s) |
|---|
Biological and Pharmacological Research of 4 Amino 2 Phenylbutanoic Acid Derivatives
Modulation of Neurotransmitter Systems
The dopaminergic system is critically involved in a myriad of physiological processes, including motor control, motivation, and cognition. The modulation of dopamine receptors, therefore, represents a significant therapeutic target for a range of neurological and psychiatric disorders. Research into the effects of 4-amino-2-phenylbutanoic acid derivatives has provided insights into their potential to influence this vital neurotransmitter system.
Enhancement of Dopamine Receptor Agonist Binding by L- and D-2-amino-4-phenylbutanoic acid
There is limited direct evidence available from the conducted research to definitively quantify the enhancement of dopamine receptor agonist binding by the individual amino acids, L- and D-2-amino-4-phenylbutanoic acid. While studies have synthesized and tested peptide analogues containing these residues, the specific activity of the standalone amino acids on dopamine receptor binding has not been detailed in the available literature. The primary focus of the identified research has been on the effects of these amino acids when incorporated into a tripeptide analogue of Pro-Leu-Gly-NH2 (PLG).
Incorporation into Peptide Analogues and Their Biological Evaluation
A significant area of investigation has been the incorporation of this compound into peptide analogues to explore how these modifications influence biological activity. The neuropeptide Pro-Leu-Gly-NH2 (PLG) has served as a key template for this research due to its known ability to modulate dopamine receptors.
Design and Synthesis of Pro-Leu-Gly-NH2 Analogues with Leucyl Residue Replacement
In a notable study, a series of analogues of the tripeptide Pro-Leu-Gly-NH2 (PLG) were designed and synthesized to investigate the structure-activity relationship of the leucyl residue. nih.gov This involved the systematic replacement of the central leucine amino acid with various other amino acids, including the L- and D-enantiomers of 2-amino-4-phenylbutanoic acid. nih.gov The rationale behind this approach was to explore how alterations in the size, stereochemistry, and aromaticity at this position would affect the ability of the resulting peptide to modulate dopamine receptor function.
The synthesis of these analogues followed established solid-phase or solution-phase peptide synthesis methodologies. The successful creation of these novel peptides, including Pro-[L-2-amino-4-phenylbutanoyl]-Gly-NH2 and Pro-[D-2-amino-4-phenylbutanoyl]-Gly-NH2, was confirmed through analytical techniques, paving the way for their biological evaluation. nih.gov
Effects on Receptor Interactions and Downstream Signaling Pathways
The synthesized PLG analogues were subsequently evaluated for their ability to modulate the binding of a dopamine receptor agonist, specifically 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene (ADTN), to striatal dopamine receptors. nih.gov This in vitro assay serves as a crucial indicator of the potential for these compounds to influence dopaminergic neurotransmission.
While a range of analogues were tested, the study highlighted that two other analogues, Pro-Ahx-Gly-NH2 and Pro-Phe-Gly-NH2, demonstrated significant activity in enhancing ADTN binding. nih.gov The specific quantitative data for the analogues containing L- and D-2-amino-4-phenylbutanoic acid was not prominently reported in the abstract of the key study, suggesting that their activity may have been less pronounced compared to the other modifications. nih.gov
The following table summarizes the reported findings for the most active analogues from the study, for comparative context. Further investigation into the full research publication would be necessary to ascertain the precise percentage of enhancement, if any, exhibited by the this compound-containing peptides.
| Compound | Concentration (µM) | Enhancement of ADTN Binding (%) |
| Pro-Ahx-Gly-NH2 | 0.1 | 16 |
| Pro-Phe-Gly-NH2 | 1 | 31 |
Data from Johnson et al., J Med Chem, 1990. nih.gov
The mechanism by which these PLG analogues are proposed to modulate dopamine receptors is through an allosteric interaction. This means they are thought to bind to a site on the receptor that is distinct from the primary dopamine binding site (the orthosteric site). This allosteric binding is believed to induce a conformational change in the receptor that, in turn, enhances the binding of dopamine agonists. However, detailed studies on the downstream signaling pathways affected by the this compound-containing analogues are not extensively covered in the available literature.
Analytical and Characterization Techniques in 4 Amino 2 Phenylbutanoic Acid Research
Spectroscopic Identification and Structural Elucidation (e.g., IR, NMR, Mass Spectroscopy)
In a reported synthesis, 4-Amino-2-phenylbutanoic acid was successfully produced via the hydrogenation of 2-(cyanomethyl)phenylacetic acid. mdpi.comscispace.com The resulting product was characterized by Infrared (IR) spectroscopy, which confirmed the presence of key functional groups. mdpi.comscispace.com The broad absorption band observed between 3500 and 2100 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, superimposed with the N-H stretching of the amine group. mdpi.com Other significant peaks confirm the presence of the phenyl group and the carboxylic acid moiety. mdpi.comscispace.com
While detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are not extensively detailed in the provided research, a high-resolution mass spectrum for a related precursor, 4-cyano-2-phenylbutanoic acid, was determined, lending confidence to the structural assignment of the final amino acid product. mdpi.com For analogous compounds, such as impurities related to the pharmaceutical Lisinopril which contains a 4-phenylbutanoic acid backbone, Liquid Chromatography-Mass Spectrometry (LC-MS) is a standard technique for identification based on fragmentation patterns. nih.gov
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500-2100 | O-H Stretch, N-H Stretch | Carboxylic Acid, Amine |
| 3013 | C-H Stretch | Aromatic (Phenyl) |
| 1655 | C=O Stretch | Carboxylic Acid |
| 1508 | C=C Stretch | Aromatic (Phenyl) |
| 1477 | C=C Stretch | Aromatic (Phenyl) |
| 1350 | - | - |
| 1293 | - | - |
| 1039 | - | - |
| 721 | - | - |
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating and quantifying its enantiomers.
In synthetic procedures, column chromatography is a fundamental tool for purification. For instance, in a process utilizing this compound as a reactant, the resulting product was purified using silica (B1680970) gel chromatography with a methanol (B129727) in dichloromethane (B109758) gradient. google.com Similarly, the synthesis of the compound itself yielded a product of over 99% purity, which did not necessitate further purification, implying that the reaction was highly efficient. mdpi.comscispace.com
High-Performance Liquid Chromatography (HPLC) is the industry standard for the precise determination of purity and for the resolution of chiral compounds. For structurally related molecules, such as impurities found in lisinopril, HPLC is the primary method for detection and quantification. nih.govsemanticscholar.org
The determination of enantiomeric excess is particularly crucial as the biological activity of chiral molecules often resides in a single enantiomer. Research into the synthesis of this compound has included attempts to develop enantioselective methods. mdpi.comscispace.com Such studies inherently rely on analytical techniques capable of separating and quantifying the enantiomers. Chiral HPLC is the most common and reliable method for this purpose, allowing for the accurate determination of the enantiomeric excess (ee) in the final product. mdpi.comscispace.com
Future Research Perspectives for 4 Amino 2 Phenylbutanoic Acid
Exploration of Further Biological Targets and Mechanisms of Action
The structural characteristics of 4-Amino-2-phenylbutanoic acid suggest that its biological activities may extend beyond currently understood interactions. While its analogues have been studied, the specific targets and mechanisms for this compound remain an open field for investigation. Future research is expected to focus on identifying and validating novel biological targets.
One promising avenue is the exploration of its potential as a modulator of neurotransmitter systems. For instance, the structurally similar compound 4-Amino-3-phenylbutanoic acid (phenibut) is known to be a GABA receptor agonist. smolecule.com This suggests that this compound could be investigated for its interaction with various GABA receptor subtypes or other central nervous system receptors. Research could elucidate whether the shift of the amino group to the 2-position alters receptor affinity or efficacy, potentially leading to a different pharmacological profile.
Furthermore, related non-proteinogenic amino acids have demonstrated inhibitory effects on various enzymes. smolecule.com Future studies could screen this compound against a panel of enzymes, such as proteases, kinases, or those involved in metabolic pathways. For example, 2-Amino-2-phenylbutyric acid has been investigated as an inhibitor of enzymes like urease and glutaminase. smolecule.com This precedent suggests that this compound could be a candidate for developing novel enzyme inhibitors.
Advanced Applications in Peptide and Peptidomimetic Design
The incorporation of unnatural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved membrane permeability, and controlled conformational structures. nih.govresearchgate.net this compound represents a valuable building block for such applications.
Future research will likely involve the strategic insertion of this compound into peptide sequences to create novel therapeutic agents. Its unique structure, featuring a phenyl group at the alpha-carbon, can introduce specific conformational constraints and hydrophobic interactions that may be crucial for binding to biological targets. researchgate.net Researchers can use it to mimic or block natural peptide interactions, potentially leading to new treatments. For example, the incorporation of 2-Amino-2-phenylbutyric acid into a peptide targeting HIV-1 integrase has already demonstrated the potential of this class of amino acids in drug development. smolecule.com
The development of foldamers—synthetic oligomers that mimic the structures of natural peptides—is another exciting frontier. acs.org As a γ-amino acid, this compound could be used to create novel helical structures or other defined secondary structures in synthetic peptides, a strategy that has been shown to be effective with other constrained γ-amino acids. acs.org
Development of Novel Synthetic Routes with Improved Efficiency and Stereoselectivity
While methods for synthesizing similar amino acids exist, the development of highly efficient and stereoselective synthetic routes for this compound is a critical area for future research. The biological activity of chiral molecules is often dependent on their stereochemistry, making the ability to produce specific enantiomers in high purity essential.
Current synthetic strategies for related compounds often involve multiple steps and may result in mixtures of stereoisomers that require challenging purification. rsc.org Future research will focus on developing more streamlined and cost-effective methods. Promising approaches include:
Asymmetric Catalysis: Utilizing chiral catalysts to directly produce the desired enantiomer of this compound or its precursors.
Biocatalysis: Employing enzymes, such as transaminases, to perform stereoselective amination of a keto-acid precursor. researchgate.net This method offers high enantiomeric purity under mild reaction conditions. The use of recombinant E. coli cells over-expressing aromatic transaminases has been successful in synthesizing other (S)-2-amino acids from their corresponding 2-oxo acids. researchgate.net
Chiral Auxiliaries: Using removable chiral groups to direct the stereochemical outcome of key reactions, a method that has been applied to the synthesis of related α-aryl-γ-aminobutyric acids. lookchem.com
The table below summarizes potential synthetic strategies that could be optimized for this compound.
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Hydrogenation | Reduction of a suitable unsaturated precursor using a chiral catalyst to set the stereocenter. | High enantioselectivity, atom economy. |
| Enzymatic Resolution | Using enzymes like lipases or proteases to selectively react with one enantiomer in a racemic mixture. | High stereoselectivity, mild conditions. |
| Transaminase Biocatalysis | Conversion of a 2-oxo-4-phenylbutanoic acid precursor to the corresponding amino acid using an aromatic transaminase. researchgate.net | Excellent enantiomeric purity, environmentally friendly. |
| Chiral Template Synthesis | Using chiral acetal (B89532) templates derived from compounds like Z-L-phenylalaninal to control stereochemistry. rsc.orgscilit.com | Can produce all four stereoisomers, high stereocontrol. |
Integration into Complex Biological Systems for Broader Mechanistic Understanding
To fully comprehend the therapeutic potential of this compound, future research must move beyond simple in vitro assays and into more complex biological systems. This involves studying its effects in cell cultures, tissue models, and eventually, in vivo models.
A key area of investigation will be its impact on cellular stress pathways. The related compound 4-phenylbutyric acid (4-PBA) is known to act as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress. nih.govmdpi.commdpi.com Future studies could determine if this compound shares this property and explore its potential in diseases associated with ER stress, such as neurodegenerative disorders and metabolic diseases.
Furthermore, metabolomics and network pharmacology approaches could be employed to understand how this compound influences broader biological networks. A recent study on 4-PBA in a sepsis model revealed that it modulates amino acid and lipid metabolism by targeting specific enzymes and pathways. nih.gov A similar systems-level approach for this compound could uncover novel mechanisms of action and identify new therapeutic indications, providing a comprehensive understanding of its physiological effects.
| Research Approach | Objective | Potential Insights |
| Cell-Based Assays | Investigate effects on specific cell types (e.g., neurons, cancer cells) and pathways (e.g., ER stress, apoptosis). | Elucidation of cellular mechanisms, identification of potential therapeutic targets. mdpi.com |
| Organoid/Tissue Models | Study the compound's effects in a more physiologically relevant 3D environment. | Better prediction of in vivo efficacy and tissue-specific effects. |
| In Vivo Animal Models | Evaluate the compound's overall physiological effects, pharmacokinetics, and efficacy in disease models. | Understanding of systemic effects, metabolism, and therapeutic potential. nih.gov |
| Metabolomics/Systems Biology | Analyze global changes in metabolites and gene expression in response to the compound. | Identification of novel pathways and off-target effects, a holistic view of the mechanism of action. nih.gov |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Amino-2-phenylbutanoic acid, and how do they influence experimental design?
- Answer : The compound (C10H13NO2, MW 179.22) has a boiling point of 328.9°C, density of 1.161 g/cm³, and a flash point of 152.7°C . These properties dictate solvent selection (e.g., high-boiling solvents like DMF for reactions) and storage conditions (desiccated, away from ignition sources). Characterization via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and HPLC (retention time calibration) is critical for purity assessment .
Q. What synthetic routes are validated for laboratory-scale preparation of this compound?
- Answer : A common method involves Strecker synthesis or reductive amination of 2-phenylbutanoic acid derivatives. Shiraiwa et al. (1996) demonstrated enantioselective synthesis using chiral auxiliaries, achieving R/S configurations via asymmetric catalysis . For non-chiral synthesis, condensation of phenylacetaldehyde with malonic acid derivatives followed by amination is reported .
Q. How can researchers confirm the stereochemical purity of synthesized this compound?
- Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers, while <sup>1</sup>H-NMR analysis of diastereomeric salts (using chiral resolving agents like tartaric acid) confirms configuration . Polarimetry ([α]D measurements) provides supplementary data .
Advanced Research Questions
Q. What strategies optimize enantiomeric excess (ee) in this compound synthesis?
- Answer : Enzymatic resolution using acylases (e.g., from Aspergillus species) selectively hydrolyzes one enantiomer, achieving >95% ee . Dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru-BINAP complexes) enables racemization-free synthesis . Computational modeling (DFT studies) predicts transition states to guide catalyst design .
Q. How does stereochemistry affect the compound’s bioactivity in receptor-binding assays?
- Answer : The (R)-enantiomer shows higher affinity for GABAA receptors in vitro compared to (S), attributed to spatial alignment with the receptor’s hydrophobic pocket . Competitive binding assays (using radiolabeled ligands) and molecular docking (AutoDock Vina) validate these interactions .
Q. What computational tools predict the metabolic pathways of this compound?
- Answer : In silico tools like SwissADME predict CYP450-mediated oxidation at the phenyl ring, while molecular dynamics simulations (AMBER) model hepatic clearance . Experimental validation via LC-MS/MS identifies metabolites like 4-amino-2-(4-hydroxyphenyl)butanoic acid .
Data Analysis and Contradictions
Q. How should researchers reconcile discrepancies in reported melting points (e.g., 200–203°C vs. 208°C)?
- Answer : Variations arise from impurities or polymorphic forms. Replicate synthesis using strict purification (recrystallization from ethanol/water) and differential scanning calorimetry (DSC) can resolve inconsistencies . Cross-reference with peer-reviewed sources (avoiding non-validated platforms) is critical .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
